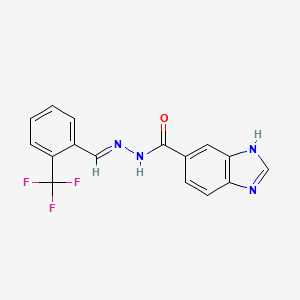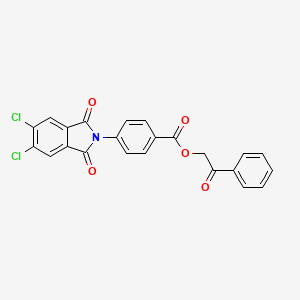
N'-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a benzimidazole ring through a carbohydrazide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 1H-benzimidazole-6-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction can be catalyzed by acids or bases and conducted at temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasound irradiation. These techniques can significantly reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. Additionally, the benzimidazole ring can interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-(2-(Trifluoromethyl)benzylidene)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a benzimidazole ring.
4-Methoxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide: This compound has a methoxy group and a benzohydrazide moiety, making it structurally similar but with different functional groups.
Uniqueness
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H11F3N4O |
|---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-4-2-1-3-11(12)8-22-23-15(24)10-5-6-13-14(7-10)21-9-20-13/h1-9H,(H,20,21)(H,23,24)/b22-8+ |
InChI Key |
SPRHSYINNXTBMX-GZIVZEMBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)





![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)


![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)
